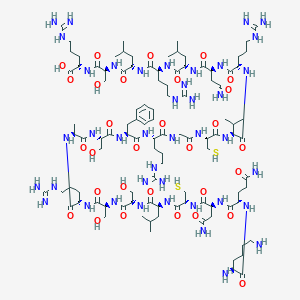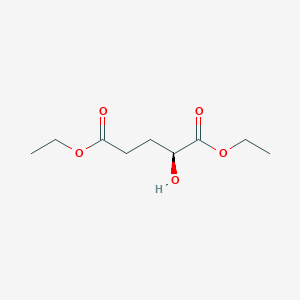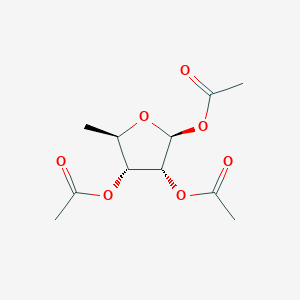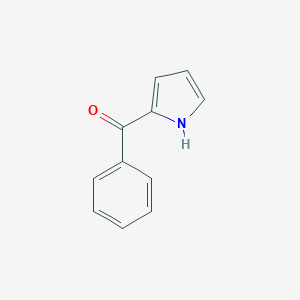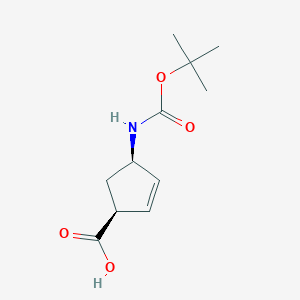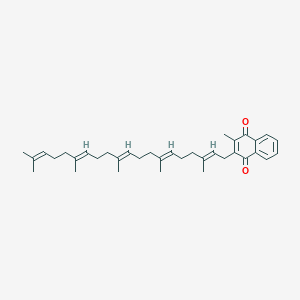
Benzamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that play a role in the development of cancer and neurological disorders. It has also been found to have anti-inflammatory properties.
Biochemical and Physiological Effects:
Benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using benzamide in lab experiments is that it is relatively easy to synthesize. It is also readily available and has been extensively studied, making it a well-characterized compound. However, one limitation of using benzamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
未来方向
There are several future directions for the study of benzamide. One area of research is the development of new cancer drugs based on benzamide. Researchers are also exploring the potential use of benzamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of benzamide, which could lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
Benzamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride is a chemical compound that has shown promise in various fields of research. It has been found to have anticancer properties, potential use in the treatment of neurological disorders, and anti-inflammatory effects. While its mechanism of action is not fully understood, ongoing research is exploring its potential applications and future directions.
合成方法
Benzamide is synthesized by reacting benzoyl chloride with ammonia in the presence of a catalyst. The resulting product is then treated with thioacetamide to obtain the final product, benzamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride.
科学研究应用
Benzamide has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been used in the development of new cancer drugs. Benzamide has also been explored for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential use as an anti-inflammatory agent.
属性
CAS 编号 |
145232-62-8 |
|---|---|
分子式 |
C22H28ClN3OS |
分子量 |
418 g/mol |
IUPAC 名称 |
N-[2-(1-benzylpiperidin-4-yl)ethylcarbamothioyl]benzamide;hydrochloride |
InChI |
InChI=1S/C22H27N3OS.ClH/c26-21(20-9-5-2-6-10-20)24-22(27)23-14-11-18-12-15-25(16-13-18)17-19-7-3-1-4-8-19;/h1-10,18H,11-17H2,(H2,23,24,26,27);1H |
InChI 键 |
AEPCZVRBEGPGDT-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CCNC(=S)NC(=O)C2=CC=CC=C2)CC3=CC=CC=C3.Cl |
规范 SMILES |
C1CN(CCC1CCNC(=S)NC(=O)C2=CC=CC=C2)CC3=CC=CC=C3.Cl |
其他 CAS 编号 |
145232-62-8 |
同义词 |
N-[2-(1-benzyl-4-piperidyl)ethylthiocarbamoyl]benzamide hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)
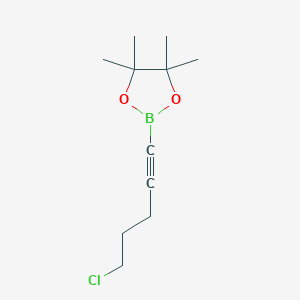
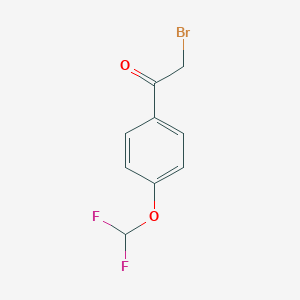
![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)
